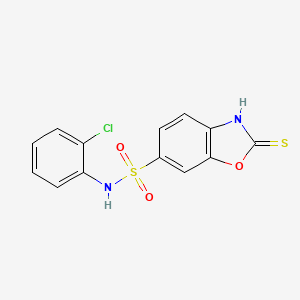

N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide

Description

N-(2-Chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzoxazole core substituted with a sulfanyl (-SH) group at position 2 and a sulfonamide (-SO₂NH₂) group at position 4. This compound is available commercially with 95% purity for research applications . Its structural uniqueness lies in the combination of a benzoxazole ring (an oxygen- and nitrogen-containing heterocycle) with dual sulfur-based functional groups, which may confer distinct solubility, stability, and interaction profiles compared to analogs.

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3S2/c14-9-3-1-2-4-10(9)16-21(17,18)8-5-6-11-12(7-8)19-13(20)15-11/h1-7,16H,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCSMCQRGWEMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=S)O3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

A. Chemistry

N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts sulfanyl to sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Reduces sulfonamide groups | Lithium aluminum hydride, sodium borohydride |

| Substitution | Introduces new functional groups into the chlorophenyl ring | Amines, thiols |

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator:

- Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Activity (IC50) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Bacillus subtilis | Moderate |

This suggests that it may serve as a candidate for developing new antimicrobial agents.

C. Medical Applications

The compound is explored for its therapeutic properties, particularly:

- Anti-inflammatory Effects : Its structural similarity to known anti-inflammatory agents positions it as a candidate for reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.

A. In Vitro Studies

In vitro studies have demonstrated that benzoxazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria. The sulfonamide group is crucial in enhancing antimicrobial efficacy.

B. Molecular Docking Studies

In silico analyses predict the binding affinity of this compound with target enzymes such as COX and carbonic anhydrases, providing insights into its mechanism of action.

C. Cytotoxicity Assays

Recent experiments evaluated the cytotoxic effects on cancer cell lines (e.g., MCF-7, HepG-2), indicating promising cytotoxicity that suggests potential as anticancer agents.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The chlorophenyl and sulfanyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Compounds:

N-[(2-Chlorophenyl)diphenylmethyl]-1,3-benzothiazol-2-amine (T103) Core Structure: Benzothiazole (sulfur and nitrogen in the heterocycle) vs. benzoxazole (oxygen and nitrogen). Substituents: A bulky (2-chlorophenyl)diphenylmethyl group replaces the sulfonamide and sulfanyl groups.

N-(2-Chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-sulfonamide Core Structure: 2,3-Dihydrobenzoxazole (saturated ring) vs. aromatic benzoxazole. Functional Groups: Sulfanylidene (-S=) instead of sulfanyl (-SH).

Table 1: Comparison of Benzoxazole/Benzothiazole Derivatives

Sulfonamide-Containing Compounds

Key Compounds:

1-(4-{[(2-Chlorophenyl)diphenylmethyl]amino}phenyl)ethan-1-one (T105) Functional Groups: Ketone (-COCH₃) instead of sulfonamide. Physical Properties: Melting point = 166.7°C, indicating strong intermolecular interactions absent in sulfonamide derivatives .

N-[(2-Chlorophenyl)diphenylmethyl]-4-methoxyaniline (T106)

Table 2: Sulfonamide vs. Non-Sulfonamide Derivatives

| Compound Name | Functional Group | Electronic Effect | Melting Point (°C) |

|---|---|---|---|

| N-(2-Chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide | Sulfonamide (-SO₂NH₂) | Electron-withdrawing | Not reported |

| T105 | Ketone (-COCH₃) | Electron-withdrawing | 166.7 |

| T106 | Methoxy (-OCH₃) | Electron-donating | 142.5 |

Compounds with Sulfanyl/Sulfur-Based Groups

Key Compound:

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Core Structure : Pyrazole (two adjacent nitrogens) vs. benzoxazole.

- Substituents : Trifluoromethyl (-CF₃) and aldehyde (-CHO) groups enhance electrophilicity.

- Relevance : The sulfanyl group (-S-) is shared with the target compound, but the pyrazole core and additional substituents may alter reactivity and solubility .

Biological Activity

N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide is a compound belonging to the benzoxazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide includes:

- Benzoxazole ring : A bicyclic structure that contributes to the compound's biological activity.

- Sulfanyl group : Enhances reactivity and potential interactions with biological targets.

- Sulfonamide group : Known for its role in enzyme inhibition and antimicrobial activity.

The biological activity of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide moiety is particularly effective in disrupting essential biochemical processes by inhibiting enzymes involved in inflammatory pathways and microbial growth.

Potential Targets

- Cyclooxygenase (COX) enzymes : Inhibition may lead to anti-inflammatory effects.

- Carbonic anhydrase isoforms : Potential anticancer activity through modulation of pH in tumor microenvironments.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide has been investigated for its efficacy against various bacterial strains:

| Bacterial Strain | Activity (IC50) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Bacillus subtilis | Moderate |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents positions it as a candidate for further studies aimed at reducing inflammation through COX inhibition. The ability to reduce prostaglandin E2 (PGE2) synthesis is particularly noteworthy, as PGE2 is a key mediator in inflammatory responses .

Case Studies and Research Findings

- In Vitro Studies : A study involving various benzoxazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the sulfonamide group in enhancing antimicrobial efficacy .

- Molecular Docking Studies : In silico analysis has been employed to predict the binding affinity of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide with target enzymes such as COX and carbonic anhydrases. These studies provide insights into the compound's mechanism of action at the molecular level .

- Cytotoxicity Assays : Recent experiments evaluated the cytotoxic effects of this compound on cancer cell lines (e.g., MCF-7, HepG-2). Results indicated that certain derivatives exhibited promising cytotoxicity, suggesting potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.